BenchChemオンラインストアへようこそ!

1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Target compound features ortho-chlorine substitution on the phenoxy ring, distinguishing it from the 4-chloro isomer and Fipexide. Its benzylpiperazine scaffold provides nanomolar σ1 affinity (class Ki 0.43–2.6 nM). Ideal for σ1 radioligand displacement assays, CYP-mediated metabolism studies (lacks MDBZP group), and BBB permeability profiling (MW 344.8, tPSA 32.8 Ų, logP ~3.2). Research-grade purity (≥95%). Procure for SAR expansion around halogen position and N-substituent effects.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
Cat. No. B5728144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3Cl
InChIInChI=1S/C19H21ClN2O2/c20-17-8-4-5-9-18(17)24-15-19(23)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2
InChIKeyFJFXPFSJURUNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone: Core Identity and Procurement-Relevant Baseline Data


1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone (CAS 616214-13-2) is a synthetic small molecule belonging to the N-benzylpiperazine phenoxyacetyl class [1]. It has a molecular formula of C19H21ClN2O2 and a molecular weight of 344.8 g/mol [1]. The structure comprises a 4-benzylpiperazine core N-acylated with a 2-chlorophenoxyacetyl group, placing the chlorine substituent at the ortho position of the phenoxy ring. This ortho-chlorine substitution distinguishes it from the more extensively characterized para-chloro positional isomer (CAS 217646-11-2) and from the clinically studied nootropic agent Fipexide, which carries a 4-chlorophenoxyacetyl group and a 3,4-methylenedioxybenzyl substituent on the piperazine [2]. The compound is catalogued in major chemical databases but lacks published primary pharmacological profiling data in the peer-reviewed literature.

Why 1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone Cannot Be Freely Substituted by In-Class Analogs


The benzylpiperazine phenoxyacetyl chemical class exhibits pronounced structure-activity divergence at two key loci: the chlorine substitution pattern on the phenoxy ring and the nature of the piperazine N-substituent [1]. Fipexide, the nearest clinically characterized analog, contains a 4-chlorophenoxyacetyl group and a 3,4-methylenedioxybenzylpiperazine, and its nootropic activity is linked to dopaminergic neurotransmission and striatal adenylate cyclase inhibition . The 4-chloro positional isomer (CAS 217646-11-2) has been anecdotally associated with serotonergic receptor interactions in vendor descriptions, while the broader benzylpiperazine scaffold is a privileged pharmacophore for sigma-1 (σ1) receptor binding with nanomolar affinity [1]. These divergent target profiles mean that exchanging the 2-chlorophenoxy compound for its 4-chloro isomer or for Fipexide would predictably alter receptor engagement, metabolic fate, and pharmacological outcome. A direct head-to-head quantitative comparison of these analogs has not been published in the peer-reviewed literature; the evidence basis for differentiation is therefore predominantly class-level inference and warrants explicit acknowledgment of this limitation.

Quantitative Differentiation Evidence: 1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone vs. Closest Analogs


Chlorine Positional Isomerism: Ortho (2-Cl) vs. Para (4-Cl) Substitution and LogP-Driven Property Differentiation

The target compound bears an ortho-chlorine on the phenoxy ring, whereas the closest positional analog (CAS 217646-11-2) and the clinically studied Fipexide both carry a para-chlorine [1]. Ortho-substitution introduces steric hindrance that restricts rotation around the O–CH2–C(O) bond and alters the electron density on the phenoxy oxygen, which can affect hydrogen-bond acceptor strength and metabolic oxidative susceptibility. Computational predictions (Molsoft/Molinspiration) indicate that the 2-Cl and 4-Cl isomers share identical molecular formula (C19H21ClN2O2) and molecular weight (344.8 g/mol), but the 2-Cl substitution is predicted to yield a marginally higher topological polar surface area (tPSA ~32.8 Ų for the core scaffold) and a slightly lower chromatographic logP relative to the 4-Cl isomer [1]. Quantitative experimental logP or retention time data for these two isomers have not been published in a comparator format.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Benzyl vs. Methylenedioxybenzyl N-Substituent Differentiation: Predicted Metabolic Stability Advantage Relative to Fipexide

Fipexide is metabolized in vitro (human, rat, mouse, dog liver microsomes) to yield two metabolites: 3,4-methylenedioxybenzylpiperazine (MDBZP) and 4-chlorophenoxyacetic acid (4-CPA), with MDBZP being identified as a potentially toxic, psychoactive metabolite . The target compound replaces the methylenedioxybenzyl group with a simple benzyl group, thereby eliminating the metabolic liability associated with methylenedioxy ring opening and the formation of MDBZP-type metabolites. Additionally, the chlorine is at the 2-position rather than the 4-position, which may alter the rate of oxidative O-dealkylation of the phenoxyacetyl linker. No in vitro metabolic stability data (e.g., intrinsic clearance, t1/2 in hepatocytes or microsomes) have been published for the target compound; the metabolic differentiation argument rests entirely on structural logic and the known metabolic fate of Fipexide .

Drug Metabolism Toxicology Nootropic Agents

Benzylpiperazine Scaffold as a Privileged Sigma-1 Receptor Pharmacophore: Class-Level Affinity Benchmark

The 4-benzylpiperazine scaffold is a well-established privileged pharmacophore for sigma-1 (σ1) receptor binding. A systematic SAR study of regioisomeric N-benzyl alkyl ether piperazine derivatives reported σ1 Ki values in the low nanomolar range (e.g., compound 30: Ki = 2.6 nM, σ2/σ1 = 187; compound 13: Ki = 2.7 nM, σ2/σ1 = 38) [1]. A separate study of 4-benzylpiperazine ligands (BP-CH3, BP-F, BP-Br, BP-I, BP-NO2) reported σ1 Ki values ranging from 0.43 to 0.91 nM with high σ2/σ1 selectivity (52–94 fold) [2]. The target compound contains the identical 4-benzylpiperazine core and an aryl ether side chain consistent with the σ1 pharmacophore model. No direct σ1 or σ2 binding data have been published for the target compound itself; its σ1 affinity is therefore inferred from the scaffold but remains unquantified.

Sigma-1 Receptor CNS Radioligand Neuropharmacology

Compliance with CNS Drug-Like Physicochemical Space (Lipinski Rules) vs. Fipexide

Both the target compound and Fipexide fall within Lipinski's Rule of Five (RO5) space, but the target compound has a lower molecular weight (344.8 vs. 388.8 g/mol for Fipexide) and a lower topological polar surface area (tPSA ~32.8 Ų vs. ~48.9 Ų for Fipexide, due to the absence of the methylenedioxy group) [1][2]. In CNS drug design, tPSA values below 60–70 Ų are generally associated with favorable brain penetration. The target compound's predicted logP (~3.2 for the related benzylpiperazine scaffold) [1] also places it within the optimal CNS range (logP 2–4). These property calculations are entirely in silico and have not been experimentally validated for the target compound.

Drug-Likeness CNS Multiparameter Optimization Physicochemical Profiling

Recommended Research and Industrial Application Scenarios for 1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone


Sigma-1 Receptor Ligand Screening in CNS Drug Discovery Programs

Given the 4-benzylpiperazine scaffold's established nanomolar σ1 receptor affinity (class benchmark Ki = 0.43–2.6 nM) [1][2], the target compound is a suitable candidate for inclusion in σ1-focused radioligand displacement screening cascades. Its ortho-chlorine substitution and simple benzyl N-substituent differentiate it from previously characterized ligands, potentially offering altered subtype selectivity (σ2/σ1 ratio). Procurement is indicated for laboratories with in-house σ1/[3H]-(+)-pentazocine binding assay capability seeking to expand SAR around the phenoxyacetyl linker.

Metabolic Stability Comparison Studies vs. Fipexide

The structural absence of the methylenedioxybenzyl group that generates the potentially toxic MDBZP metabolite in Fipexide [1] makes the target compound a useful comparator in liver microsome or hepatocyte intrinsic clearance assays. Researchers investigating structure-metabolism relationships in the benzylpiperazine class can use this compound to test the hypothesis that replacing the methylenedioxybenzyl with a simple benzyl group reduces reactive metabolite formation while retaining or modulating target engagement.

Physicochemical Property and CNS Penetration Profiling

With a calculated MW of 344.8 g/mol, tPSA of ~32.8 Ų, and predicted logP ~3.2 [1], the compound falls within favorable CNS drug-like property space. It can serve as a reference compound in PAMPA-BBB or MDCK-MDR1 permeability assays to experimentally validate whether the 2-chlorophenoxy substitution pattern and benzyl N-substituent yield measurable differences in passive permeability or efflux ratios compared to the 4-chloro isomer or Fipexide [2].

Chemical Probe for Ortho-Chlorine Phenoxyacetyl SAR in Benzylpiperazine Libraries

The ortho-chlorine substitution creates steric and electronic effects distinct from the para-chloro isomer. The compound is suitable as a key intermediate or reference standard in medicinal chemistry campaigns exploring the impact of halogen position on receptor binding, functional activity, and metabolic stability across the benzylpiperazine phenoxyacetyl chemical series [1][2]. Procurement at research-grade purity (typically ≥95%) is appropriate for structure-activity relationship expansion studies.

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)-2-(2-chlorophenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.